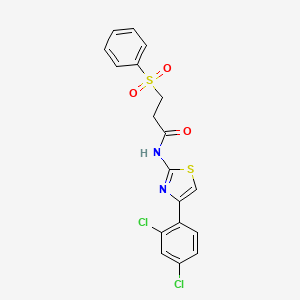

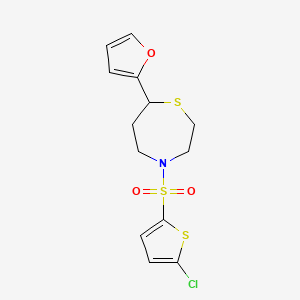

![molecular formula C7H4Cl2N2 B2490837 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956375-91-9](/img/structure/B2490837.png)

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives involves several methodologies, including efficient synthesis routes that leverage sodium borohydride reduction and palladium-catalyzed intramolecular amination processes. These methods highlight the versatility and adaptability in synthesizing complex pyrrolopyridine frameworks, essential for further chemical modifications and applications (Nechayev et al., 2013), (He et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives, as determined through spectroscopic characterization and X-ray structure analysis, reveals intricate details about their geometry and electron distribution. Studies involving high-resolution electron diffraction and density functional theory (DFT) provide insights into bond lengths, angles, and the overall stability of the pyrrolopyridine core. Such detailed structural analysis is crucial for understanding the reactivity and interaction potential of these compounds (Al‐Refai et al., 2016), (Yang et al., 2023).

Chemical Reactions and Properties

"3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine" and its analogs participate in a variety of chemical reactions, including cycloadditions, Michaelis-Becker reactions, and radical cyclizations. These reactions are pivotal for introducing functional groups and expanding the chemical versatility of the pyrrolopyridine scaffold. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in synthesizing complex organic molecules for pharmaceutical and agrochemical purposes (Ghelfi et al., 2003), (An & Wu, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Azaindoles and Azaindonucleosides : The compound serves as a building block for synthesizing various derivatives. For instance, it's used in the synthesis of 4-substituted 7-azaindole derivatives, which are achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, it's utilized in the creation of ara-3,7-dideazaadenosine and related pyrrolo[3,2-c]pyridine D-arabinofuranosides, critical for pharmaceutical research (Bourgeois & Seela, 1991).

Chemical Reactions and Mechanisms : It is involved in various chemical reactions like chlorination, leading to different derivatives like 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (Schneller & Hosmane, 1978). Also, it undergoes thermal intramolecular rearrangement, leading to novel heterocyclic systems (Wells et al., 1991).

Creation of Fluorescent Chemosensors : The derivatives of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine are used in creating chemosensors, especially for metal ions. These compounds show significant potential in biological sensing, highlighting their importance in analytical chemistry (Maity et al., 2018).

Synthesis of Complexes for Various Applications : This compound is a precursor for synthesizing various complexes. For example, rare earth complexes using derivatives of this compound have been explored for their fluorescence characteristics (Mei Ling-fei, 2007).

Pharmaceutical Applications : Some research focuses on the potential of this compound derivatives in the pharmaceutical field. For instance, its derivatives have been studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Semiconducting Materials : Studies have explored the electrochemical properties, self-assembly behavior, and carrier transport properties of nitrogen-embedded small molecules synthesized from this compound, emphasizing their use in material science (Zhou et al., 2019).

Synthesis of Pyrrolopyrazines : It is also used in the synthesis of condensed pyrrolo[b]pyrazines, which are important in the development of novel organic compounds (Volovenko & Dubinina, 1999).

Wirkmechanismus

Target of Action

Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .

Mode of Action

It’s known that the efficacy of similar compounds can be influenced by the nature of the substituents .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biological processes, including diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Pharmacokinetics

Similar compounds have shown low plasma exposure and high clearance, indicating good metabolic stability .

Result of Action

Similar compounds have been studied for their potential analgesic and sedative effects .

Action Environment

It’s known that the hydrophobic properties of similar compounds can influence their analgesic properties .

Eigenschaften

IUPAC Name |

3,6-dichloro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMFBOJJPAILLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

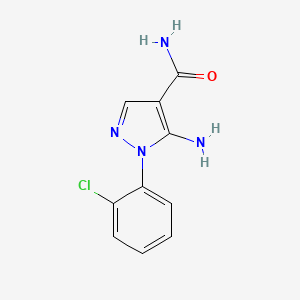

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)

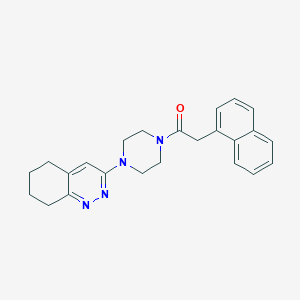

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)

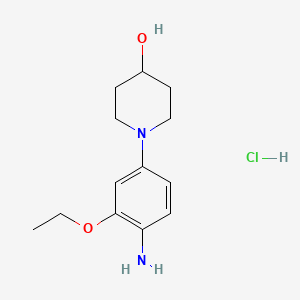

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)